![molecular formula C8H11N3 B1444264 2-(2-Methylcyclopropyl)pyrimidin-4-amine CAS No. 1483220-52-5](/img/structure/B1444264.png)
2-(2-Methylcyclopropyl)pyrimidin-4-amine
Overview
Description
2-(2-Methylcyclopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines and their derivatives are known to play significant roles in various biological processes .
Pharmacokinetics
Information about its molecular weight (14919) is available .
Result of Action
Some 2-aminopyrimidines have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Biochemical Analysis
Biochemical Properties
2-(2-Methylcyclopropyl)pyrimidin-4-amine is known to participate in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound acts as a potent inhibitor of PLK4, displaying high inhibitory activity with an IC50 value of 0.0067 μM . This interaction is significant as PLK4 overexpression is detected in various cancers, making this compound a potential candidate for anticancer research.
Cellular Effects
The effects of this compound on cellular processes are profound. At the cellular level, the compound exhibits excellent antiproliferative activity against breast cancer cells . It influences cell function by modulating cell signaling pathways, particularly those involving PLK4. The inhibition of PLK4 by this compound leads to disruptions in centriole duplication, which is crucial for maintaining genome integrity. Additionally, the compound affects gene expression and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in centriole duplication. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life (t1/2) of over 289.1 minutes and liver microsomal stability with a t1/2 of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained antiproliferative activity against cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits potent anticancer activity without significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are eventually excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic properties allow it to cross cell membranes and accumulate in target tissues . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the nucleus, for example, may enhance its ability to modulate gene expression and interact with nuclear proteins.
Biological Activity
2-(2-Methylcyclopropyl)pyrimidin-4-amine, with the molecular formula CHN and a molecular weight of 149.19 g/mol, is a pyrimidine derivative recognized for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it targets serine/threonine protein kinase PLK4 , which is crucial for centriole duplication. By binding to the active site of PLK4, this compound inhibits its kinase activity, leading to significant antiproliferative effects on cancer cells, particularly breast cancer cell lines like MCF-7 and MDA-MB-231.
Pharmacological Effects
Research indicates that derivatives of 2-aminopyrimidine compounds exhibit a range of pharmacological effects:
- Anticancer Activity : The compound demonstrates potent anticancer properties with good selectivity towards cancer cells while maintaining low toxicity in normal cells. In vitro studies have shown IC values indicating effective cytotoxicity against various cancer cell lines .
- Antiparasitic Activity : It has been reported that certain pyrimidine derivatives exhibit activity against pathogens responsible for diseases such as malaria and sleeping sickness. This suggests potential applications in treating infectious diseases.
The compound's biochemical properties include:
- Plasma and Liver Stability : It shows excellent plasma stability with a half-life (t) exceeding 289.1 minutes, indicating prolonged bioavailability. Furthermore, liver microsomal stability is also notable with a t of over 145 minutes, which is crucial for its metabolic processing.
- Transport Mechanisms : Its lipophilic nature allows effective cellular uptake, facilitated by specific transport proteins. This property enhances its accumulation in target tissues, thereby increasing therapeutic efficacy.
Anticancer Studies
In a series of studies focusing on breast cancer cell lines:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC value in the micromolar range (approximately 0.65 µM), comparable to established chemotherapeutic agents such as Tamoxifen .
- Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound leads to increased levels of p53 expression and activation of caspase-3, indicating the induction of apoptosis through intrinsic pathways .
Antiparasitic Activity
Research exploring the antiplasmodial properties of similar pyrimidine derivatives highlighted their effectiveness against Plasmodium falciparum, suggesting that this compound may also possess similar properties. The mechanism involves inhibition of key kinases essential for the survival and replication of the parasite .
Summary Table of Biological Activities
Activity Type | Target/Pathway | IC Value | Notes |
---|---|---|---|
Anticancer | PLK4 (Serine/Threonine Kinase) | ~0.65 µM | Significant cytotoxicity against breast cancer cells |
Antiparasitic | Plasmodium falciparum Kinases | Not specified | Potential for treatment against malaria |
Apoptosis Induction | p53/Caspase Pathway | N/A | Induces apoptosis in MCF-7 cells |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- IUPAC Name : 2-(2-methylcyclopropyl)pyrimidin-4-amine
The compound's structure facilitates its interaction with various biological targets, making it a valuable candidate for drug development.
Biochemical Properties
- Stability : The compound demonstrates good plasma stability with a half-life (t₁/₂) of over 289.1 minutes and liver microsomal stability with a t₁/₂ of over 145 minutes.
- Metabolism : Primarily metabolized in the liver, it undergoes biotransformation by liver microsomes, which is critical for its pharmacokinetics.
- Transport and Distribution : Its lipophilic nature allows it to cross cell membranes effectively and accumulate in target tissues.
Anticancer Activity
A study focusing on the antiproliferative effects of this compound revealed that at lower dosages, the compound exhibited potent anticancer activity without significant toxicity. The results indicated a promising therapeutic window for further development in cancer treatment.
Enzyme Interaction Studies
Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which is essential in inflammation and pain signaling. This suggests potential applications in treating inflammatory diseases like arthritis.
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes affecting metabolic pathways |
Binding Affinity | Interacts with various biological targets |
Therapeutic Potential | Candidates for drug development in treating metabolic disorders |
Properties
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVIADKVPMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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